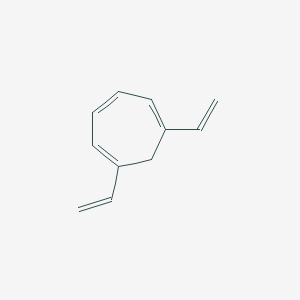
1,6-Diethenylcyclohepta-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Divinylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three conjugated double bonds and two vinyl groups attached at the 1 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
1,6-Divinylcyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane in the presence of rhodium trifluoroacetate as a catalyst can yield cyclohepta-1,3,5-trienes . Another method involves the synthesis of 1,6-diethynylcyclohepta-1,3,5-triene from 1,6-diacetylcyclohepta-1,3,5-triene, followed by oxidative coupling .
Industrial Production Methods
Industrial production of 1,6-divinylcyclohepta-1,3,5-triene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
化学反应分析
Types of Reactions
1,6-Divinylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical reduction method.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cycloheptatrienes.
科学研究应用
1,6-Divinylcyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1,6-divinylcyclohepta-1,3,5-triene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and vinyl groups. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and industrial applications .
相似化合物的比较
Similar Compounds
Cyclohepta-1,3,5-triene: A parent compound with a similar ring structure but without the vinyl groups.
1,6-Diethynylcyclohepta-1,3,5-triene: A derivative with ethynyl groups instead of vinyl groups.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Uniqueness
1,6-Divinylcyclohepta-1,3,5-triene is unique due to the presence of vinyl groups, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds .
属性
CAS 编号 |
50785-96-1 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
1,6-bis(ethenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H12/c1-3-10-7-5-6-8-11(4-2)9-10/h3-8H,1-2,9H2 |
InChI 键 |
YARKMUDMSPHDDZ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C(C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



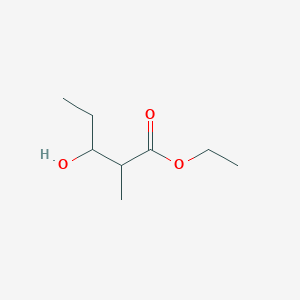
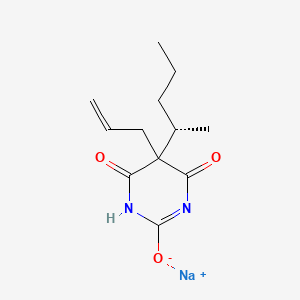
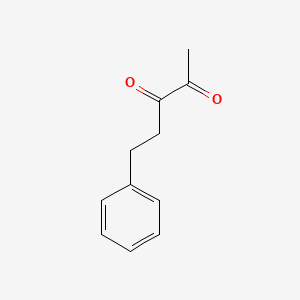
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

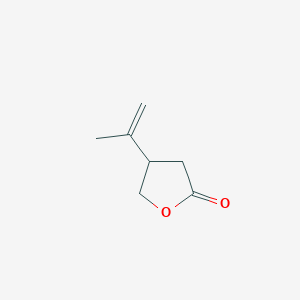
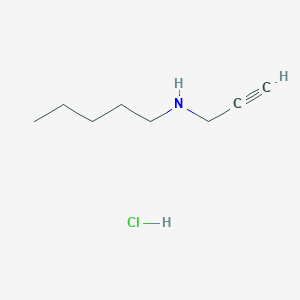
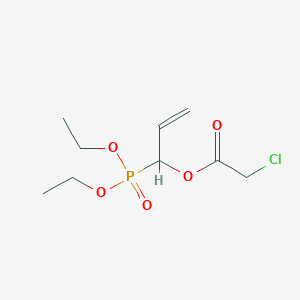

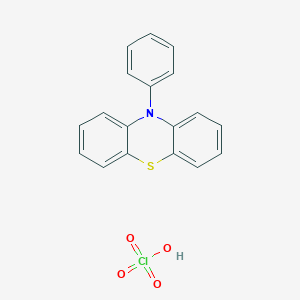
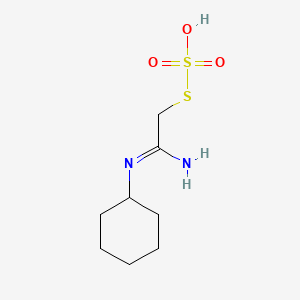
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
